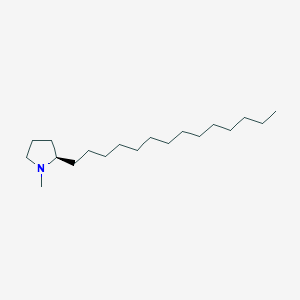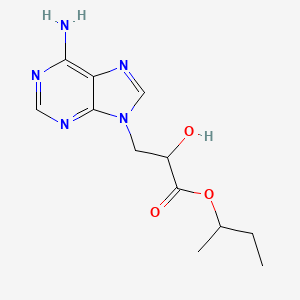
butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate is a synthetic compound that combines the nucleobase adenine with a hydroxypropanoic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate typically involves the following steps:
Starting Materials: Adenine and 2-hydroxypropanoic acid.
Esterification: The 2-hydroxypropanoic acid is esterified with 2-methylpropanol under acidic conditions to form 2-hydroxypropanoic acid 2-methylpropyl ester.
Coupling Reaction: The ester is then coupled with adenine using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The adenine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-(Adenin-9-yl)-2-oxopropanoic acid 2-methylpropyl ester.
Reduction: 3-(Adenin-9-yl)-2-hydroxypropanoic acid 2-methylpropanol.
Substitution: Various adenine derivatives depending on the nucleophile used.
Scientific Research Applications
butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleotide analogs and enzyme inhibitors.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate involves its interaction with molecular targets such as enzymes and receptors. The adenine moiety can mimic natural nucleotides, allowing the compound to interfere with biological processes like DNA replication and protein synthesis. The hydroxypropanoic acid ester group may enhance the compound’s solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 3-(Adenin-9-yl)-2-hydroxypropanoic acid ethyl ester
- 3-(Adenin-9-yl)-2-hydroxypropanoic acid methyl ester
- 3-(Adenin-9-yl)-2-hydroxypropanoic acid butyl ester
Uniqueness
butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate is unique due to its specific ester group, which can influence its chemical properties, biological activity, and potential applications. The 2-methylpropyl ester may provide distinct advantages in terms of stability, solubility, and interaction with biological targets compared to other similar compounds.
Properties
IUPAC Name |
butan-2-yl 3-(6-aminopurin-9-yl)-2-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-3-7(2)20-12(19)8(18)4-17-6-16-9-10(13)14-5-15-11(9)17/h5-8,18H,3-4H2,1-2H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGSPYJUPRILCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C(CN1C=NC2=C(N=CN=C21)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40915508 |
Source


|
| Record name | Butan-2-yl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40915508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94458-82-9 |
Source


|
| Record name | 3-Adenin-9-yl-2-hydroxypropanoic acid isobutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094458829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butan-2-yl 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40915508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-methoxyiminocyclopentyl]hept-5-enoic acid](/img/structure/B1201137.png)

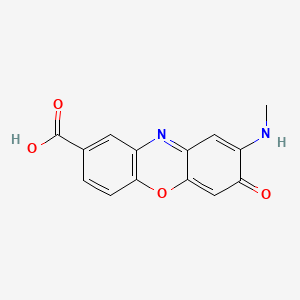
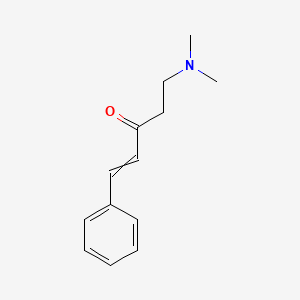
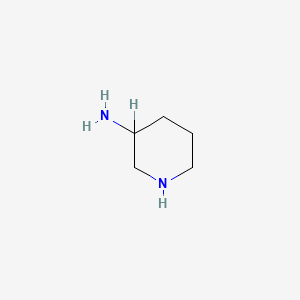
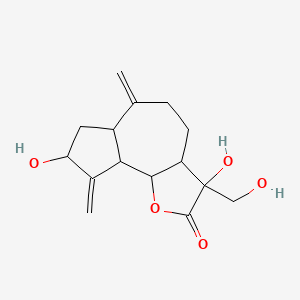


![N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-phenoxyacetamide](/img/structure/B1201149.png)
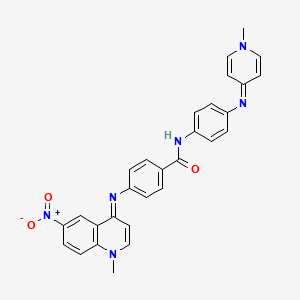
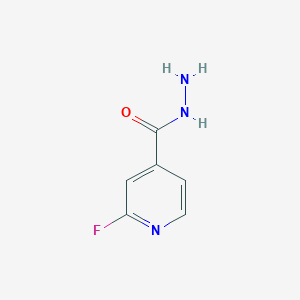
![4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide](/img/structure/B1201153.png)
![1-[3-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)amino]propyl]-2-pyrrolidinone](/img/structure/B1201156.png)
